molecular formula C23H22O4 B107373 Benzyl 4-benzyloxy-3-methoxyphenylacetate CAS No. 65340-85-4

Benzyl 4-benzyloxy-3-methoxyphenylacetate

Cat. No.: B107373
CAS No.: 65340-85-4
M. Wt: 362.4 g/mol
InChI Key: FHHVTWDAWUTMNG-UHFFFAOYSA-N
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Description

Benzyl 4-benzyloxy-3-methoxyphenylacetate is an organic compound with a complex structure that includes aromatic rings and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-benzyloxy-3-methoxyphenylacetate typically involves the esterification of benzyl alcohol with 2-(3-methoxy-4-phenylmethoxyphenyl)acetic acid. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to minimize environmental impact and improve the sustainability of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Nitro or halogenated aromatic compounds.

Scientific Research Applications

Benzyl 4-benzyloxy-3-methoxyphenylacetate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It is utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of Benzyl 4-benzyloxy-3-methoxyphenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The aromatic rings may also participate in π-π interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

    Benzyl acetate: A simpler ester with similar aromatic properties but lacking the additional methoxy and phenylmethoxy groups.

    Methyl 2-(3-methoxy-4-phenylmethoxyphenyl)acetate: Similar structure but with a methyl group instead of a benzyl group.

    Phenyl 2-(3-methoxy-4-phenylmethoxyphenyl)acetate: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness: Benzyl 4-benzyloxy-3-methoxyphenylacetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and phenylmethoxy groups enhances its potential for diverse applications in various fields.

Properties

CAS No.

65340-85-4

Molecular Formula

C23H22O4

Molecular Weight

362.4 g/mol

IUPAC Name

benzyl 2-(3-methoxy-4-phenylmethoxyphenyl)acetate

InChI

InChI=1S/C23H22O4/c1-25-22-14-20(15-23(24)27-17-19-10-6-3-7-11-19)12-13-21(22)26-16-18-8-4-2-5-9-18/h2-14H,15-17H2,1H3

InChI Key

FHHVTWDAWUTMNG-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CC(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3

Canonical SMILES

COC1=C(C=CC(=C1)CC(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cs2CO3 (17.88 g; 54.9 mmol) was added to a solution of homovanillic acid (2.0 g; 11 mmol) in CH3CN, whereafter BnBr (4.3 g; 24.15 mmol) was added dropwise over 10 minutes. The mixture was refluxed overnight, filtered through Hyflo and concentrated. The resulting mixture was dissolved in EtOAc (100 mL), water (30 mL) was added, and the aqueous layer was separated. The organic phase was washed with citric acid solution (5%, 1×20 mL) and brine, dried (Na2SO4), and evaporated to yield 4.25 g (quant.) of the sub-title compound.
Name
Cs2CO3
Quantity
17.88 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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